molecular formula C8H3BrF3N3O2 B3378756 Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- CAS No. 14689-58-8

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-

Cat. No.: B3378756
CAS No.: 14689-58-8
M. Wt: 310.03 g/mol
InChI Key: YFYACJUPYYEJMJ-UHFFFAOYSA-N
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Description

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- is a heterocyclic compound that features a benzimidazole core substituted with bromine, nitro, and trifluoromethyl groups. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For the specific synthesis of 5-bromo-4-nitro-2-(trifluoromethyl)benzimidazole, a multi-step process is often employed:

    Bromination: Bromine is introduced via electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Oxides: Formed by the oxidation of the compound.

    Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing drugs with antimicrobial, antiviral, and anticancer properties.

    Agrochemicals: Employed in the synthesis of fungicides and herbicides.

    Material Science: Utilized in the development of organic semiconductors and dyes for solar cells.

Mechanism of Action

The mechanism of action of benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    5-Bromo-2-(trifluoromethyl)benzimidazole: Lacks the nitro group.

    4-Nitro-2-(trifluoromethyl)benzimidazole: Lacks the bromine atom.

Uniqueness

Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)- is unique due to the presence of all three substituents (bromine, nitro, and trifluoromethyl) on the benzimidazole core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYACJUPYYEJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163535
Record name Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14689-58-8
Record name Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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